molecular formula C23H19ClN4O B4928601 N-(2-biphenylylmethyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

N-(2-biphenylylmethyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

货号 B4928601
分子量: 402.9 g/mol
InChI 键: VHGKRHVGWHSVRB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-biphenylylmethyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide, also known as BTZ043, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a promising candidate for the treatment of tuberculosis, a bacterial disease that affects millions of people worldwide.

作用机制

N-(2-biphenylylmethyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide works by targeting the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme involved in the biosynthesis of mycolic acids. By inhibiting DprE1, this compound disrupts the synthesis of the mycobacterial cell wall, leading to bacterial cell death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further clinical development. It has also been shown to have a low potential for drug-drug interactions, which is an important consideration for the treatment of tuberculosis, as patients often receive multiple medications.

实验室实验的优点和局限性

One of the main advantages of N-(2-biphenylylmethyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is its potency against drug-resistant strains of Mycobacterium tuberculosis. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in clinical settings.

未来方向

Future research on N-(2-biphenylylmethyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide should focus on optimizing its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in clinical settings. Other potential future directions include the development of combination therapies with other anti-tuberculosis drugs to enhance its efficacy and the investigation of this compound's potential for the treatment of other bacterial diseases.
In conclusion, this compound is a promising candidate for the treatment of tuberculosis, with potent activity against drug-resistant strains of Mycobacterium tuberculosis and minimal toxicity. Further research is needed to optimize its pharmacokinetic properties and explore its potential for the treatment of other bacterial diseases.

合成方法

N-(2-biphenylylmethyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized by a multistep process involving the reaction of 2-biphenylcarboxaldehyde with 2-chlorobenzylamine, followed by the formation of a triazole ring through a copper-catalyzed azide-alkyne cycloaddition reaction. The final step involves the introduction of a carboxamide group using a coupling agent such as N,N'-dicyclohexylcarbodiimide.

科学研究应用

N-(2-biphenylylmethyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential to treat tuberculosis. It has shown promising results in both in vitro and in vivo studies, demonstrating potent activity against drug-resistant strains of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. This compound works by inhibiting the synthesis of mycolic acids, a crucial component of the bacterial cell wall, leading to cell death.

属性

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-[(2-phenylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O/c24-21-13-7-5-11-19(21)15-28-16-22(26-27-28)23(29)25-14-18-10-4-6-12-20(18)17-8-2-1-3-9-17/h1-13,16H,14-15H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGKRHVGWHSVRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2CNC(=O)C3=CN(N=N3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。